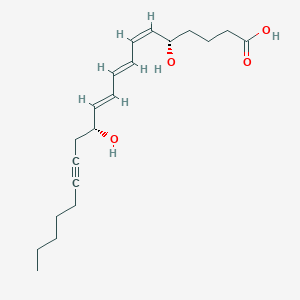

14,15-déhydro Leucotriène B4

Vue d'ensemble

Description

Le 14,15-déhydro Leucotriène B4 est un dérivé du Leucotriène B4, un acide gras dihydroxylé dérivé de l'acide arachidonique par la voie de la 5-lipoxygénèse. Il est connu pour son rôle d'antagoniste du récepteur du Leucotriène B4, avec une affinité de liaison plus forte pour le récepteur BLT1 que pour le récepteur BLT2 . Ce composé a été observé pour inhiber la libération de lysozymes induite par le Leucotriène B4 des leucocytes polymorphonucléaires de rat .

Applications De Recherche Scientifique

14,15-dehydro Leukotriene B4 has several applications in scientific research:

Chemistry: Used as a model compound to study leukotriene pathways and receptor interactions.

Biology: Investigated for its role in modulating immune responses and inflammation.

Medicine: Potential therapeutic applications in treating inflammatory diseases by inhibiting Leukotriene B4 activity.

Industry: Utilized in the development of anti-inflammatory drugs and research on leukotriene receptor antagonists

Mécanisme D'action

Target of Action

14,15-dehydro Leukotriene B4, also known as (5S,6Z,8E,10E,12R)-5,12-dihydroxyicosa-6,8,10-trien-14-ynoic acid, primarily targets the Leukotriene B4 (LTB4) receptors , specifically BLT1 and BLT2 . These receptors play a crucial role in leukocyte functions, including aggregation, stimulation of ion fluxes, enhancement of lysosomal enzyme release, superoxide anion production, chemotaxis, and chemokinesis .

Mode of Action

14,15-dehydro Leukotriene B4 acts as an antagonist to the LTB4 receptors . It has a higher binding affinity for BLT1, demonstrating a Ki value of 27 nM, compared to BLT2, which has a Ki value of 473 nM . This interaction inhibits the LTB4-induced release of lysozymes from rat polymorphonuclear leukocytes .

Biochemical Pathways

14,15-dehydro Leukotriene B4 is involved in the 5-lipoxygenase pathway . This pathway is responsible for the conversion of arachidonic acid into leukotrienes, including LTB4 . By acting as an antagonist to the LTB4 receptors, 14,15-dehydro Leukotriene B4 can influence this pathway and its downstream effects .

Pharmacokinetics

It’s worth noting that the compound is miscible in dmf, dmso, ethanol, and pbs (ph 72), which suggests it may have good bioavailability .

Result of Action

The primary result of 14,15-dehydro Leukotriene B4’s action is the inhibition of LTB4-induced release of lysozymes from rat polymorphonuclear leukocytes . This suggests that the compound could potentially modulate immune responses and inflammation, given the role of lysozymes in these processes .

Analyse Biochimique

Biochemical Properties

14,15-dehydro Leukotriene B4 plays a significant role in biochemical reactions. It interacts with at least two LTB4 receptors, termed BLT1 and BLT2 . It has a higher binding affinity for BLT1, demonstrating a Ki value of 27 nM, compared to BLT2, which has a Ki value of 473 nM .

Cellular Effects

14,15-dehydro Leukotriene B4 influences cell function by promoting a number of leukocyte functions including aggregation, stimulation of ion fluxes, enhancement of lysosomal enzyme release, superoxide anion production, chemotaxis, and chemokinesis .

Molecular Mechanism

The molecular mechanism of 14,15-dehydro Leukotriene B4 involves its interaction with LTB4 receptors. It acts as an antagonist, inhibiting LTB4-induced release of lysozymes from rat polymorphonuclear leukocytes .

Temporal Effects in Laboratory Settings

It is known that it inhibits LTB4-induced release of lysozymes from rat polymorphonuclear leukocytes .

Metabolic Pathways

14,15-dehydro Leukotriene B4 is involved in the 5-lipoxygenase pathway, a metabolic pathway derived from arachidonic acid .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 14,15-déhydro Leucotriène B4 implique généralement la conversion enzymatique du Leucotriène A4 en Leucotriène B4, suivie d'un processus de déshydrogénation pour introduire la modification 14,15-déhydro . Les conditions réactionnelles nécessitent souvent des enzymes spécifiques et des environnements contrôlés pour assurer la stéréochimie correcte et le placement du groupe fonctionnel.

Méthodes de production industrielle : La production industrielle du this compound est moins courante en raison de ses applications spécialisées dans la recherche. Il peut être produit en masse en optimisant les voies enzymatiques et en utilisant des bioréacteurs pour augmenter le processus de production .

Analyse Des Réactions Chimiques

Types de réactions : Le 14,15-déhydro Leucotriène B4 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans le composé.

Réduction : Cela peut inverser le processus de déshydrogénation, le convertissant en Leucotriène B4.

Substitution : Les groupes fonctionnels du composé peuvent être substitués par d'autres groupes dans des conditions spécifiques

Réactifs et conditions courants :

Agents oxydants : Comme le permanganate de potassium ou le peroxyde d'hydrogène.

Agents réducteurs : Comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Catalyseurs : Des enzymes comme les lipoxygénases et les hydrolases sont couramment utilisées

Produits principaux :

Produits d'oxydation : Leucotriènes modifiés avec des groupes hydroxyle modifiés.

Produits de réduction : Leucotriène B4.

Produits de substitution : Divers dérivés de leucotriènes selon les substituants utilisés

4. Applications de la recherche scientifique

Le this compound a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les voies des leucotriènes et les interactions des récepteurs.

Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires et de l'inflammation.

Médecine : Applications thérapeutiques potentielles dans le traitement des maladies inflammatoires en inhibant l'activité du Leucotriène B4.

Industrie : Utilisé dans le développement de médicaments anti-inflammatoires et la recherche sur les antagonistes des récepteurs des leucotriènes

5. Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur BLT1 avec une forte affinité, bloquant ainsi l'action du Leucotriène B4. Cette inhibition empêche l'activation des leucocytes et la réponse inflammatoire subséquente. Les cibles moléculaires comprennent le récepteur BLT1 et les voies de signalisation associées impliquées dans l'activation des cellules immunitaires et la chimiotaxie .

Composés similaires :

Leucotriène B4 : Le composé parent, qui a une structure similaire mais n'a pas la modification 14,15-déhydro.

12-oxo Leucotriène B4 : Un autre dérivé avec des modifications de groupe fonctionnel différentes.

Acide 12(S)-hydroxyheptadécatriénoïque : Un ligand endogène pour le récepteur BLT2

Unicité : Le this compound est unique en raison de sa modification spécifique aux positions 14,15, qui améliore son affinité de liaison pour le récepteur BLT1 et sa capacité à inhiber les réponses induites par le Leucotriène B4. Cela en fait un outil précieux dans la recherche axée sur les voies des leucotriènes et les processus inflammatoires .

Comparaison Avec Des Composés Similaires

Leukotriene B4: The parent compound, which has a similar structure but lacks the 14,15-dehydro modification.

12-oxo Leukotriene B4: Another derivative with different functional group modifications.

12(S)-hydroxyheptadecatrienoic acid: An endogenous ligand for the BLT2 receptor

Uniqueness: 14,15-dehydro Leukotriene B4 is unique due to its specific modification at the 14,15 positions, which enhances its binding affinity for the BLT1 receptor and its ability to inhibit Leukotriene B4-induced responses. This makes it a valuable tool in research focused on leukotriene pathways and inflammatory processes .

Propriétés

IUPAC Name |

(5S,6Z,8E,10E,12R)-5,12-dihydroxyicosa-6,8,10-trien-14-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,14-10+,15-11-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCVOEPTHWOJMX-CHHAPGPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC#CC[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401165823 | |

| Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401165823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114616-11-4 | |

| Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114616-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401165823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)

![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)

![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)

![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)

![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)

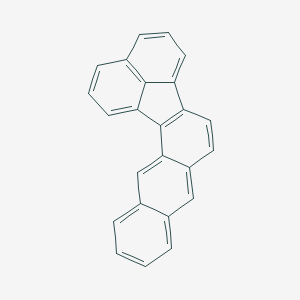

![Naphtho[2,3-k]fluoranthene](/img/structure/B48562.png)